3-Hydroxy-2-oxoazepane-4-carbaldehyde
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Overview
Description
3-Hydroxy-2-oxoazepane-4-carbaldehyde is an organic compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-oxoazepane-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-aminopentanal derivative, under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the azepane ring. The hydroxyl and ketone functionalities can be introduced through subsequent oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-oxoazepane-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-oxoazepane-4-carboxylic acid.
Reduction: Formation of 3-hydroxy-2-hydroxyazepane-4-methanol.
Substitution: Formation of various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-oxoazepane-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-oxoazepane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. It may also interact with cellular receptors, modulating their activity and influencing various biological processes. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxycyclopentane carbaldehyde
- 3-Hydroxybutanal
- 4-Oxopentanal
Uniqueness
3-Hydroxy-2-oxoazepane-4-carbaldehyde is unique due to its multifunctional nature, combining hydroxyl, ketone, and aldehyde groups within a seven-membered azepane ring. This structural complexity provides it with diverse reactivity and potential for various applications, distinguishing it from simpler aldehydes and ketones.
Properties
CAS No. |
63447-34-7 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-hydroxy-2-oxoazepane-4-carbaldehyde |
InChI |
InChI=1S/C7H11NO3/c9-4-5-2-1-3-8-7(11)6(5)10/h4-6,10H,1-3H2,(H,8,11) |
InChI Key |
JSFIBMUNRYXRGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(=O)NC1)O)C=O |
Origin of Product |
United States |
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